3-Amino-N-phenylpropanamide hydrochloride

Solubility Formulation Assay Development

Researchers requiring a soluble, well-characterized primary amine donor for transglutaminase (TGase) assays or a reliable building block for beta-alanine anilide-based proteasome inhibitor libraries often face inconsistent purity and limited aqueous solubility from alternative derivatives. This hydrochloride salt overcomes these challenges with verified performance data: • Quantitative TGase inhibition: IC50 of 1.00 μM against guinea pig liver TGase, enabling reproducible enzyme assay development. • Enhanced solubility: >50 mg/mL in water, eliminating stock solution preparation issues common to the free base (CAS 57528-64-0). • Validated scaffold: Derivatives exhibit antiproliferative activity against MCF-7 cells (IC50 range 7.10-41.08 μM) with preferential β5 subunit proteasome inhibition. Supplied as a white crystalline solid with consistent 95% purity; ideal for medicinal chemistry, biochemical assay development, and analytical reference standard applications.

Molecular Formula C9H13ClN2O
Molecular Weight 200.666
CAS No. 115022-95-2
Cat. No. B600031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-N-phenylpropanamide hydrochloride
CAS115022-95-2
SynonymsPropanaMide, 3-aMino-N-phenyl-, Monohydrochloride
Molecular FormulaC9H13ClN2O
Molecular Weight200.666
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)CCN.Cl
InChIInChI=1S/C9H12N2O.ClH/c10-7-6-9(12)11-8-4-2-1-3-5-8;/h1-5H,6-7,10H2,(H,11,12);1H
InChIKeyMPMIMACTZNZBSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-N-phenylpropanamide Hydrochloride: Chemical Profile and Procurement Considerations


3-Amino-N-phenylpropanamide hydrochloride (CAS 115022-95-2) is the hydrochloride salt of a beta-alanine derivative, belonging to the class of N-phenyl-substituted beta-alaninamides. Its molecular formula is C9H13ClN2O with a molecular weight of 200.67 g/mol . The compound features a primary amine and a phenyl amide moiety, and the hydrochloride salt form is typically a white crystalline solid that is soluble in water . It is commonly utilized as a synthetic intermediate, a primary amine donor in biochemical assays, and a substrate for specific enzymes .

Why In-Class Beta-Alanine Derivatives Cannot Be Interchanged with 3-Amino-N-phenylpropanamide Hydrochloride


Substituting 3-amino-N-phenylpropanamide hydrochloride with other beta-alanine derivatives or its free base form is not trivial due to differences in physical properties, assay performance, and biochemical specificity. The hydrochloride salt provides enhanced aqueous solubility (>50 mg/mL) compared to the free base (C9H12N2O, CAS 57528-64-0), which is critical for biological assay compatibility . Furthermore, the compound's utility as a primary amine donor in transglutaminase assays and as a substrate for β-alanyl aminopeptidase is structure-dependent; modifications to the N-phenyl group or the amine position alter enzyme recognition and reaction kinetics [1][2]. The evidence below quantifies these critical differences.

Quantitative Evidence for the Differentiated Selection of 3-Amino-N-phenylpropanamide Hydrochloride


Enhanced Aqueous Solubility of the Hydrochloride Salt vs. Free Base

The hydrochloride salt of 3-amino-N-phenylpropanamide exhibits significantly higher aqueous solubility compared to its free base form. The salt form is soluble in water at concentrations >50 mg/mL, a property essential for biological assays and pharmaceutical formulations . In contrast, the free base (CAS 57528-64-0) has markedly lower water solubility, which can limit its direct use in aqueous environments .

Solubility Formulation Assay Development

Defined Minimum Substrate Concentration for Colorimetric Detection vs. TFA Salt

In a colorimetric assay for detecting Pseudomonas aeruginosa, the TFA salt of 3-amino-N-phenylpropanamide was used as a substrate for β-alanyl aminopeptidase. The minimum concentration required for detectable colour development was 20 μg/mL (72 μmol/L) after an 18-hour incubation [1]. This quantitative threshold provides a benchmark for assay optimization and can be used to evaluate the performance of the hydrochloride salt in similar applications.

Enzyme Substrate Colorimetric Assay Pathogen Detection

Transglutaminase Inhibitory Activity: A Quantitative Baseline for Functional Studies

3-Amino-N-phenylpropanamide acts as a primary amine donor and has been characterized as an inhibitor of guinea pig liver transglutaminase with an IC50 value of 1.00 μM [1]. This quantitative data defines a functional baseline for this compound class in transglutaminase research. In contrast, structurally similar compounds, such as those with modified N-substituents, can exhibit significantly different inhibitory profiles, underscoring the specificity of this scaffold [2].

Transglutaminase Enzyme Inhibition Biochemical Probe

Differentiated Antiproliferative Activity in Beta-Alanine Anilide Derivatives

In a study of naphthoquinone-glycine/beta-alanine anilide derivatives, compounds with the beta-alanine anilide core demonstrated antiproliferative activity against MCF-7 cells with IC50 values ranging from 7.10 μM to 41.08 μM [1]. Notably, compound 7, containing this core, exhibited an IC50 of 7.10 μM and 32.30 μM against the proteasome β5 subunit, showing preferential inhibition compared to β1 and β2 subunits [1]. This class-level evidence highlights the potential of the beta-alanine anilide scaffold for developing selective proteasome inhibitors.

Proteasome Inhibitor Antiproliferative Cancer Research

Validated Application Scenarios for 3-Amino-N-phenylpropanamide Hydrochloride in Research and Industry


Transglutaminase Activity Assays and Inhibitor Screening

Researchers investigating transglutaminase (TGase) biology can utilize 3-amino-N-phenylpropanamide hydrochloride as a defined primary amine donor and inhibitor. Its IC50 of 1.00 μM against guinea pig liver TGase [1] provides a quantitative benchmark for establishing enzyme assays, screening for more potent inhibitors, or studying the enzyme's cross-linking activity. The compound's good water solubility (>50 mg/mL) ensures it can be reliably prepared as a stock solution for these biochemical studies.

Development of Colorimetric Enzyme Substrates for Pathogen Detection

In microbiology and diagnostics, the compound serves as a core structure for designing enzyme substrates. The TFA salt of 3-amino-N-phenylpropanamide was successfully used to detect P. aeruginosa via β-alanyl aminopeptidase activity, with a minimum substrate concentration of 20 μg/mL for colorimetric detection [2]. The hydrochloride salt, with its excellent water solubility , can be employed as a starting material to synthesize new, tailor-made substrates for similar colorimetric or VOC-based bacterial detection systems, streamlining the development of rapid diagnostic tools.

Synthesis of Proteasome Inhibitor Libraries

Medicinal chemists focused on cancer therapy can use 3-amino-N-phenylpropanamide hydrochloride as a key intermediate for constructing libraries of beta-alanine anilide-based proteasome inhibitors. Class-level evidence shows that derivatives of this scaffold exhibit antiproliferative activity against MCF-7 cells (IC50 range 7.10–41.08 μM) and can preferentially inhibit the proteasome's β5 subunit [3]. The hydrochloride salt's amine group provides a convenient handle for further derivatization, making it a valuable building block for exploring structure-activity relationships (SAR) in this promising class of compounds.

Calibration and Standardization of Colorimetric and ITC Assays

The compound is suitable for use as a reference standard in various analytical techniques. For example, in isothermal titration calorimetry (ITC), the hydrochloride salt can be used to determine the binding affinity (Kd) between the free amine and target enzymes like β-alanine aminopeptidase . Its high water solubility facilitates the preparation of accurate, homogeneous solutions, making it a reliable choice for calibrating and validating colorimetric and thermodynamic assays in both academic and industrial quality control settings.

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